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Compound of Interest

tert-Butyl 3-
Compound Name:
(methylamino)propylcarbamate

Cat. No. B152991

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for tert-butyl 3-
(methylamino)propylcarbamate, a key bifunctional molecule employed in organic synthesis,
particularly in the development of pharmaceutical agents and other complex molecular
architectures. This document compiles predicted and comparative spectral data for Nuclear
Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along
with detailed experimental protocols for acquiring such data.

Core Spectroscopic Data

The structural elucidation of tert-butyl 3-(methylamino)propylcarbamate is critically
dependent on a combination of spectroscopic techniques. Each method provides unique
insights into the molecular framework, functional groups, and overall identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule.

H NMR (Predicted Data)
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The following table summarizes the predicted proton NMR spectral data for tert-butyl 3-

(methylamino)propylcarbamate.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.20 Quartet (q) 2H -CHz2-NH-Boc
~2.55 Triplet (t) 2H -CH2-NH-CHs
~2.35 Singlet (s) 3H -NH-CHs
~1.60 Quintet (quin) 2H -CHz2-CH2-CHa2-
~1.40 Singlet (s) 9H -C(CHs)s
~1.35 (broad) Singlet (s) 1H -NH-Boc
~1.15 (broad) Singlet (s) 1H -NH-CHs

13C NMR (Predicted Data)

The predicted carbon NMR spectral data provides information on the different carbon

environments within the molecule.

Chemical Shift (6, ppm)

Assighment

~156.0 C=0 (carbamate)
~78.5 -C(CHs)s
~48.0 -CHz2-NH-CHs
~39.0 -CH2-NH-Boc
~36.0 -NH-CHs
~30.0 -CH2-CH2-CH2-
~28.0 -C(CH3)3
Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The following
data is for the closely related compound tert-butyl (3-aminopropyl)carbamate and is provided
for comparative purposes.

Wavenumber (cm—?) Intensity Assignment

N-H Stretch (amine and

3350-3200 Strong, Broad carbamate)

2970-2850 Strong C-H Stretch (alkyl)
~1685 Strong C=0 Stretch (carbamate)
~1520 Medium N-H Bend (carbamate)
~1160 Strong C-O Stretch (carbamate)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming the molecular weight. The expected molecular ion for tert-butyl 3-
(methylamino)propylcarbamate is [M+H]* = m/z 189.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of the target
molecule.

Materials:
» High-resolution NMR spectrometer (e.g., 400 MHz or higher)
* NMR tubes

o Deuterated solvent (e.g., Chloroform-d, CDCIs)
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« tert-Butyl 3-(methylamino)propylcarbamate sample
 Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:

o Sample Preparation: Dissolve 5-10 mg of the tert-butyl 3-(methylamino)propylcarbamate
sample in approximately 0.6 mL of deuterated chloroform (CDCIs) containing 0.03% TMS in
an NMR tube.

e Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
ensure a homogeneous magnetic field.

e 1H NMR Acquisition:
o Acquire the *H NMR spectrum using a standard pulse sequence.

o Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of
2-4 seconds, and a relaxation delay of 1-2 seconds.

o Co-add 16-64 scans to improve the signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire the 133C NMR spectrum using a proton-decoupled pulse sequence.

o Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, acquisition time
of 1-2 seconds, and a relaxation delay of 2-5 seconds.

o Co-add 1024 or more scans due to the low natural abundance of 13C.

» Data Processing: Process the acquired Free Induction Decays (FIDs) with a Fourier
transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shift
scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in tert-butyl 3-
(methylamino)propylcarbamate.

Materials:

o Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR)
accessory

o tert-Butyl 3-(methylamino)propylcarbamate sample

e Spatula

e Solvent for cleaning (e.g., isopropanol)

e Lint-free wipes

Procedure:

e Background Scan: Ensure the ATR crystal is clean and collect a background spectrum.

o Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR
crystal.

o Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added
at a resolution of 4 cm~1 over a range of 4000 to 400 cm™1,

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final transmittance or absorbance
spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of tert-butyl 3-(methylamino)propylcarbamate.
Materials:
o Mass spectrometer with an Electrospray lonization (ESI) source

« tert-Butyl 3-(methylamino)propylcarbamate sample
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e Solvent (e.g., methanol or acetonitrile)
e Formic acid
Procedure:

o Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 pg/mL)
in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote
protonation.

e Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution.

o Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g.,
5-10 pL/min).

o Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range
(e.g., 50-500).

o Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]*.

Visualization of Analytical Workflow

The following diagrams illustrate the logical relationships in the spectroscopic analysis of tert-
butyl 3-(methylamino)propylcarbamate.
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Click to download full resolution via product page

Caption: Interplay of spectroscopic techniques for molecular confirmation.
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Caption: Generalized workflow for spectroscopic analysis.

« To cite this document: BenchChem. [Spectroscopic Profile of tert-Butyl 3-
(methylamino)propylcarbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b152991#tert-butyl-3-methylamino-
propylcarbamate-spectral-data-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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